molecular formula C14H14S B1580934 Di-p-tolyl sulphide CAS No. 620-94-0

Di-p-tolyl sulphide

Cat. No. B1580934
CAS RN: 620-94-0
M. Wt: 214.33 g/mol
InChI Key: NRXWFTYEJYEOGW-UHFFFAOYSA-N
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Description

Di-p-tolyl sulphide is a chemical compound with the molecular formula C14H14S . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of Di-p-tolyl sulphide is determined by its molecular formula, C14H14S . Further details about its molecular structure are not available in the retrieved papers.

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Di-p-tolylsulfine, a related compound, reacts with functionalized carbanions, demonstrating its utility in chemical synthesis. This reaction involves thiophilic addition, leading to various sulfine derivatives (Loontjes, Leij, & Zwanenburg, 1980).
    • Another study on the reactivity of thiophosphinoyl radicals, which are structurally related to Di-p-tolyl sulphide, provides insights into flash photolysis studies and radical formation, relevant to understanding Di-p-tolyl sulphide's chemical behavior (Majima & Schnabel, 1989).
  • Photolysis and Organic Synthesis :

    • The photolysis of Di-p-tolyl sulfone, a closely related compound, in pyridine highlights the photochemical properties that could be relevant for Di-p-tolyl sulphide as well. This process leads to the formation of p-tolylpyridines, indicating potential applications in organic synthesis (Nakabayashi, Horii, Kawamura, & Hamada, 1977).
  • Chemical Analysis and Detection Techniques :

    • A gas-liquid chromatographic method using methyl p-tolyl sulphide, a compound similar to Di-p-tolyl sulphide, for determining peracids showcases the potential analytical applications. This method takes advantage of the rapid oxidation of organic sulphides by peracids (Furia, Prato, Quintily, Salvagno, & Scorrano, 1984).
  • Environmental Applications :

    • Research on metal sulphide precipitation, including the behavior of compounds like Di-p-tolyl sulphide, covers fundamental and applied studies crucial for environmental processes like effluent treatment and hydrometallurgical processes (Lewis, 2010).
    • In a study about the anaerobic treatment of tannery wastewater with simultaneous sulphide elimination, insights into the behavior of sulphides in environmental processes are provided. This can inform the use of Di-p-tolyl sulphide in similar applications (Wiemann, Schenk, & Hegemann, 1998).
  • Photodecomposition Studies :

    • The photolysis of diaryl α-disulfones, including di-p-tolyl disulfone, leads to a variety of products like arenesulfonic acids and thiolsulfonates. These findings could be relevant to the photodecomposition of Di-p-tolyl sulphide (Kobayashi, Tanaka, & Minato, 1972).
  • Nanomaterial Research :

    • Molybdenum disulphide's (MoS2) charge transport and properties influenced by sulphur vacancies might offer parallels to the behavior of Di-p-tolyl sulphide in nanoscale and electronic applications (Qiu et al., 2013).

Future Directions

Di-p-tolyl disulfides are considered potential candidates for next-generation energy storage devices . Their unique properties, such as their ability to undergo phase transition under external pressure, make them interesting subjects for future research .

properties

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWFTYEJYEOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211050
Record name Di-p-tolyl sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-p-tolyl sulphide

CAS RN

620-94-0
Record name 1,1′-Thiobis[4-methylbenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-p-tolyl sulphide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-p-tolyl sulphide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-p-tolyl sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
IM Dawson, AML Mathieson… - Journal of the Chemical …, 1948 - pubs.rsc.org
… Further space-group data for di-p-tolyl sulphide, phenyl a-naphthyl sulphide, and nitro-derivatives are given by the same author (ibid., 1943, 12, 153, 633). The present paper gives a …
Number of citations: 12 pubs.rsc.org
J Reilly, PJ Drumm, B Daly - Proceedings of the Royal Irish Academy …, 1929 - JSTOR
… reduced pressure, when di-p-tolyl sulphide distilled at 1860 C… On crystallisation from alcohol, di-p-tolyl sulphide was … confirm this in the case of di-p-tolyl sulphide, the solution of which in …
Number of citations: 0 www.jstor.org
V Galasso, G De Alti, A Bigotto - Tetrahedron, 1971 - Elsevier
An attempt has been made to explain the conformation of the title compounds by investigating the potential energy surfaces with the aid of the EH-MO theory. The “butterfly” structure D …
Number of citations: 46 www.sciencedirect.com
I Granoth, A Kalir, Z Pelah, ED Bergmann - Tetrahedron, 1969 - Elsevier
… In an atmosphere of N, and with vigorous stirring, a mixture of 32a g di-p-tolyl sulphide. 25.5 g AK& and 81.0 g phenylphosphonous dichloride was heated at 1 lO-lu)” for 5 hr. cooled, …
Number of citations: 13 www.sciencedirect.com
MA Gomez, AE Tonelli - Polymer, 1991 - Elsevier
… Di-p-tolyl sulphide 31 and di-p-bromophenyl sulphide 3z adopt symmetric conformers with ~bl, q~2 = +34 and +40 , respectively. Bis(4-mercaptophenyl) sulphide 33 and 1,4bis(…
Number of citations: 17 www.sciencedirect.com
C Panattoni, G Bandoli, DA Clemente… - Journal of Crystal and …, 1973 - Springer
There have been few structural studies of diaryl sulphides (Blackmore & Abrahams, 1955; Toussaint, 1945) and, to our knowledge, none deals with unsymmetrically substituted …
Number of citations: 7 link.springer.com
SK Chung, K Sasamoto - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
… Careful nmr and mass spectral analyses of the recovered tri-P-tolylsulphonium salt as well as of the di-p-tolyl sulphide product have shown relatively slow exchange at the two ortho-…
Number of citations: 5 pubs.rsc.org
RC Chadha, I Singh, BS Garg, RP Singh - Current Science, 1976 - JSTOR
… Di p-tolyl sulphide was obtained as colourless liquid boiling at 179 180/11 mm. Yield': 80%. Di p-xylyl sulphide was obtained as colourless crystals, mp 75-76. …
Number of citations: 2 www.jstor.org
UC Joshi, M Joshi, RN Singh - Spectrochimica Acta Part A: Molecular …, 1981 - Elsevier
… However, BLACKMORE and ABRAHAMS [2] have shown that the angle between the two rings in di-p-tolyl sulphide is 56”. TOUSSAZNT [3] has determined this angle in di-p-bromo …
Number of citations: 4 www.sciencedirect.com
M Cinquini, S Colonna, F Cozzi… - Journal of the Chemical …, 1976 - pubs.rsc.org
… Cl1H1,O2S requires C, 62.8; €3, 6.7y0), together with minor amounts of di-P-tolyl sulphide and Sp-tolyl toluene-pthiosulphinate, identified by comparison with authentic samples. lH N.ni.…
Number of citations: 24 pubs.rsc.org

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